molecular formula C17H26ClNO4 B2919207 1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride CAS No. 1052528-76-3

1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride

Cat. No. B2919207
CAS RN: 1052528-76-3
M. Wt: 343.85
InChI Key: VHHOMGSZZZMSLA-UHFFFAOYSA-N
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Description

1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride, also known as DMHP, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMHP belongs to the class of compounds known as β-adrenergic receptor antagonists and has been shown to have promising effects in various physiological and biochemical processes.

Scientific Research Applications

Chemical Synthesis and Reactions

The chemical synthesis and reactions of related compounds provide insight into potential applications and functionalities of 1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride. For instance, studies on the mechanism of toxicity of acetaminophen derivatives, such as the synthesis of N-acetyl-2,6-dimethyl- and N-acetyl-3,5-dimethyl-p-benzoquinone imines, highlight the compound's relevance in understanding toxicological processes and developing safer pharmaceuticals (Fernando, Calder, & Ham, 1980).

Drug Development and Cancer Treatment

Research into DNA-dependent protein kinase inhibitors for cancer treatment indicates a potential application for related compounds in enhancing the efficacy of cancer therapies. A specific compound demonstrated the ability to selectively inhibit DNA repair pathways, thereby increasing the sensitivity of cancer cells to treatments (Kashishian et al., 2003).

Molecular and Materials Science

The synthesis and physicochemical investigation of fluorophores, such as the study on donor-π-acceptor chalcone derivatives, reveal applications in molecular sensors, organic electronics, and fluorescence studies. These compounds exhibit solvatochromic properties and potential for critical micelle concentration determination (Khan, Asiri, & Aqlan, 2016).

Antimicrobial and Antibacterial Activity

Novel pyrimidines and thiazolidinones synthesized from related compounds have shown significant antibacterial activity. These findings suggest applications in developing new antimicrobial agents to combat resistant bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).

Coordination Chemistry and Metal Complexes

The synthesis of mono- and dinuclear Ni(II) complexes using quinazoline-type ligands, which share structural features with the compound of interest, points to applications in coordination chemistry. These complexes exhibit unique structural, spectroscopic, and antimicrobial properties, indicating potential for catalysis, molecular recognition, and as bioactive molecules (Chai et al., 2017).

properties

IUPAC Name

1-[4-[3-(2,6-dimethylmorpholin-4-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.ClH/c1-12-8-18(9-13(2)22-12)10-16(20)11-21-17-6-4-15(5-7-17)14(3)19;/h4-7,12-13,16,20H,8-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHOMGSZZZMSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C(=O)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride

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